molecular formula C12H15ClFN B7903444 N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine

Cat. No.: B7903444
M. Wt: 227.70 g/mol
InChI Key: IXZBKNKZZUWMNP-UHFFFAOYSA-N
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Description

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C12H15ClFN. It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-chloro-3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c13-12-9(4-3-7-11(12)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZBKNKZZUWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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